![molecular formula C24H16ClF3O2S B3036845 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 400082-36-2](/img/structure/B3036845.png)
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
Overview
Description
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a useful research compound. Its molecular formula is C24H16ClF3O2S and its molecular weight is 460.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isomorphous Structures and Disorder
The compounds 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone and 4-(4-chlorophenyl)-3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone display isomorphism, adhering to the chlorine-methyl exchange rule. Their structures exhibit extensive disorder, enhancing the quality of the structure description and suggesting challenges in detecting isomorphism during data-mining procedures (Swamy et al., 2013).
Crystal Structure and Interactions
The crystal structure of 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits a weak intermolecular C—H⋯O hydrogen bond and a Cl⋯O halogen bond, with the 4-chlorophenyl ring rotated out of the benzofuran plane, indicated by a dihedral angle of 21.04° (Choi et al., 2010). A similar structure is observed in 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, where molecules are linked into chains along the b-axis by weak intermolecular C—H⋯O hydrogen bonds (Choi et al., 2010).
Synthetic Methodologies and Applications
Catalytic Synthesis in Aqueous Medium
DABCO serves as an efficient catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in an aqueous medium, yielding excellent results in short time frames (Salari et al., 2017).
Synthesis of Selective Receptor Agonists
(S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, was synthesized from 3-hydroxy-4-iodo benzoic acid via a complex process involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution with (+)-norephedrine, and Wolf–Kishner reaction (Luo & Naguib, 2012).
Innovative Chemical Synthesis and Analysis
Novel Synthesis Approaches
A novel synthesis method for benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones using ultrasound-assisted Rap–Stoermer reaction is described, offering easy access to benzofuran-2-yl(carbazolyl)methanone derivatives in short reaction times with good yields (Zhang et al., 2012).
Crystal Structure of Adducts
The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone is studied, revealing dihedral angles between the benzene ring and two piperidine rings, and the formation of chains extending along the c-axis direction due to intermolecular O—H⋯O hydrogen bonds (Revathi et al., 2015).
properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3O2S/c25-18-10-8-16(9-11-18)22(29)23-20(19-6-1-2-7-21(19)30-23)14-31-13-15-4-3-5-17(12-15)24(26,27)28/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOBSGGVPLVPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119246 | |
Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400082-36-2 | |
Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400082-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801119246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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